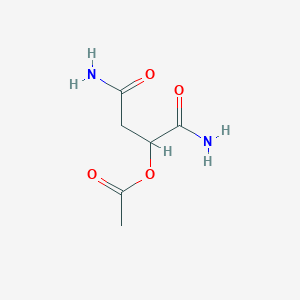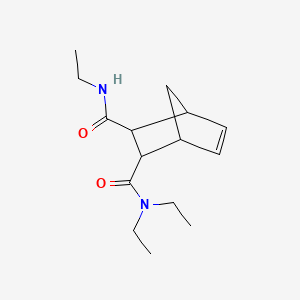
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(221)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is a complex organic compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- typically involves the reaction of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
化学反応の分析
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid in anhydrous dioxane to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or aryl halides.
Major Products
Oxidation: Epoxides.
Reduction: Reduced amides.
Substitution: Substituted amides.
科学的研究の応用
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a nucleating agent in polymer science.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride .
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid .
- Bicyclo(2.2.1)heptane containing N,N’-diarylsquaramide .
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is unique due to its triethylamide functional groups, which provide distinct reactivity and interaction profiles compared to other similar bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications such as drug development and advanced material synthesis .
特性
CAS番号 |
61800-50-8 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
2-N,3-N,3-N-triethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-14(18)12-10-7-8-11(9-10)13(12)15(19)17(5-2)6-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,16,18) |
InChIキー |
RKDDIYAYLXKJKS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


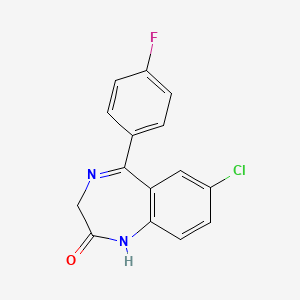
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
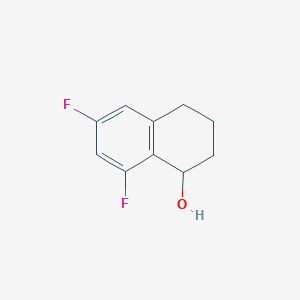
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

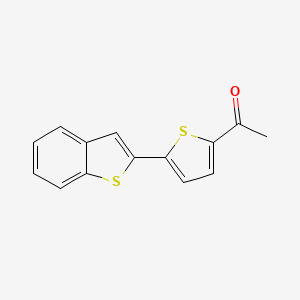

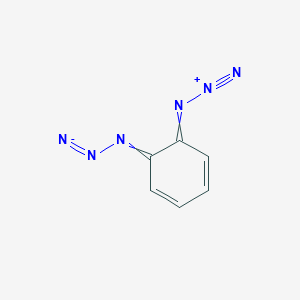
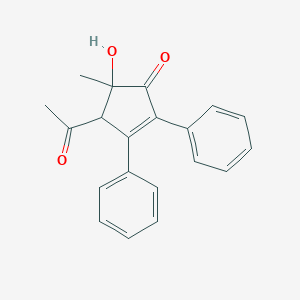
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)
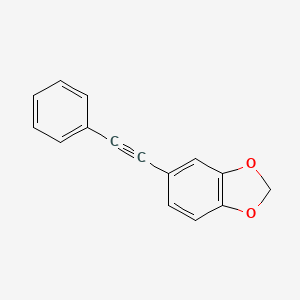
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
